

(R)-2-Acetoxy-2-phenylacetic Acid: A Comprehensive Technical Review

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Compound of Interest		
Compound Name:	(R)-2-acetoxy-2-phenylacetic acid	
Cat. No.:	B152253	Get Quote

(R)-2-Acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid that serves as a crucial building block in modern organic synthesis and drug development. Its importance lies in its enantiomerically pure structure, which is leveraged for the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides an in-depth review of its synthesis, characterization, and applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physicochemical Properties

(R)-2-Acetoxy-2-phenylacetic acid is a white to light yellow crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (R)-2-Acetoxy-2-phenylacetic Acid



Property	Value	Reference
Molecular Formula	C10H10O4	[1]
Molecular Weight	194.18 g/mol	[1]
Melting Point	97-99 °C	[2]
Optical Rotation	$[\alpha]^{20}$ /D -152.4° (c=2 in acetone)	
Appearance	White to light yellow crystal powder	[2]
Solubility	Soluble in methanol	[2]
CAS Number	51019-43-3	[2]

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure **(R)-2-acetoxy-2-phenylacetic acid** typically involves two key stages: the synthesis of racemic acetylmandelic acid followed by enantiomeric resolution.

Synthesis of Racemic 2-Acetoxy-2-phenylacetic Acid

A reliable method for the acetylation of mandelic acid is provided by Organic Syntheses, a trusted source for detailed experimental procedures.

Materials:

- Mandelic acid (105 g, 0.69 mole)
- Acetyl chloride (151 g, 1.92 moles)

Procedure:

 In a 500-cc Claisen distilling flask equipped with a condenser, combine mandelic acid and acetyl chloride. The reaction typically initiates without heating.



- Once a clear solution is formed, warm the flask on a water bath to distill the excess acetyl chloride.
- Remove the final traces of acetyl chloride under vacuum.
- Allow the resulting acetylmandelic acid to crystallize. The product will form large, round, white clusters upon standing for one to two days.
- The expected yield is 130–133 g (97–99% of the theoretical amount).

Enantiomeric Resolution via Lipase-Catalyzed Kinetic Resolution

The separation of the racemic mixture to isolate the desired (R)-enantiomer is effectively achieved through enzymatic kinetic resolution. This method utilizes the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the two.

This protocol is a composite based on established methodologies for lipase-catalyzed resolution of mandelic acid.

Materials:

- Racemic 2-acetoxy-2-phenylacetic acid
- Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
- Vinyl acetate (acyl donor)
- Organic solvent (e.g., toluene, hexane)

Procedure:

- Dissolve the racemic 2-acetoxy-2-phenylacetic acid in the chosen organic solvent in a reaction vessel.
- Add the immobilized lipase to the solution.
- Add vinyl acetate to the mixture to initiate the enzymatic acylation.



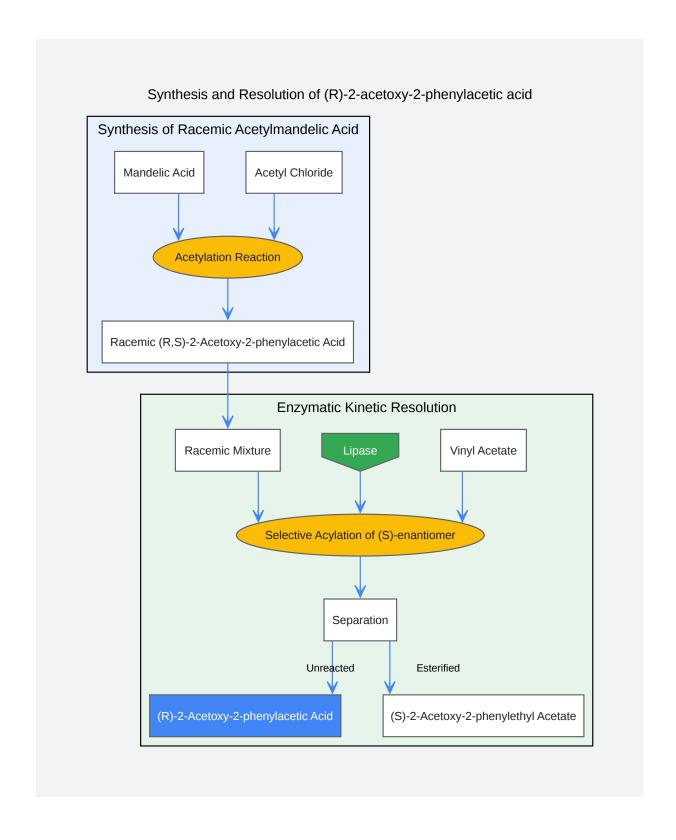




- Stir the reaction mixture at a controlled temperature (typically ranging from 30-50 °C) and monitor the progress of the reaction using an appropriate analytical technique (e.g., chiral HPLC).
- The lipase will selectively catalyze the transesterification of the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted acid.
- Once the desired conversion is reached (typically around 50% to maximize enantiomeric excess of the remaining acid), stop the reaction by filtering off the immobilized lipase.
- The unreacted (R)-2-acetoxy-2-phenylacetic acid can then be separated from the esterified (S)-enantiomer through standard purification techniques, such as column chromatography or extraction.

Below is a workflow diagram illustrating the synthesis and resolution process.





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Caption: Workflow for the synthesis of racemic 2-acetoxy-2-phenylacetic acid and its subsequent enzymatic resolution to obtain the (R)-enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of **(R)-2-acetoxy-2-phenylacetic acid**.

Table 2: NMR Spectroscopic Data for (R)-2-Acetoxy-2-phenylacetic Acid in CDCl3

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹H NMR	7.42-7.36	m	5H (Aromatic)
5.93	S	1H (CH)	
2.19	S	3H (CH₃)	_
¹³ C NMR	171.8	S	C=O (Carboxylic acid)
169.6	S	C=O (Ester)	
133.5	S	C (Aromatic)	_
129.4	S	CH (Aromatic)	_
128.8	S	CH (Aromatic)	-
127.4	S	CH (Aromatic)	-
74.3	S	CH (Chiral center)	-
20.6	s	CH₃	-

Data sourced from PubChem, attributed to Sigma-Aldrich Co. LLC.[1]

Biological Activities and Applications

The primary application of **(R)-2-acetoxy-2-phenylacetic acid** lies in its role as a chiral precursor in the synthesis of pharmaceuticals. Its parent compound, mandelic acid, and its derivatives are known to exhibit antimicrobial properties.



Antimicrobial Activity

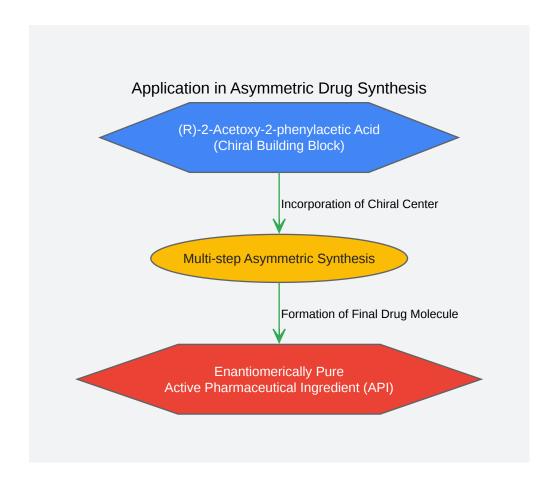
Mandelic acid and its derivatives have demonstrated efficacy against a range of microorganisms. The increased lipophilicity of ester derivatives, such as the acetylated form, may enhance their ability to penetrate microbial cell membranes.[3][4] A study on "oxi-acetyl mandelic acid" (likely referring to 2-acetoxy-2-phenylacetic acid) demonstrated its effectiveness as a preservative in ointments, showing good antibacterial and antifungal activity at low concentrations against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[5] The proposed mechanism for the antimicrobial action of mandelic acid derivatives involves the disruption of bacterial cell membranes and interference with essential metabolic pathways.[4]

Applications in Asymmetric Synthesis

The true value of **(R)-2-acetoxy-2-phenylacetic acid** for drug development professionals is its utility as a chiral building block. The defined stereochemistry at the α -carbon is transferred to the target molecule during synthesis, which is critical for the efficacy and safety of many drugs. For instance, mandelic acid derivatives are key precursors in the synthesis of various pharmaceuticals, including the antibiotic Cefamandole and the antiplatelet agent Clopidogrel.[6] It is also utilized in the synthesis of anti-inflammatory and analgesic agents.[7]

The following diagram illustrates the logical relationship of its application in chiral drug synthesis.





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Caption: The role of **(R)-2-acetoxy-2-phenylacetic acid** as a chiral precursor in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

(R)-2-Acetoxy-2-phenylacetic acid is a valuable and versatile chiral intermediate. The well-established protocols for its synthesis and resolution, combined with its utility in asymmetric synthesis, make it an important tool for researchers and professionals in the pharmaceutical and chemical industries. While its own biological activity is primarily antimicrobial, its main contribution to drug development is as a source of chirality for the synthesis of a wide range of therapeutic agents. Further research into novel applications of this compound and its derivatives may continue to expand its role in organic chemistry and medicinal science.



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